2-Bromo-4-fluorocinnamic acid

Descripción

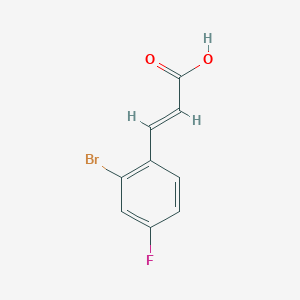

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEJGSKYYLDTNE-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluorocinnamic Acid

Established Synthetic Pathways to 2-Bromo-4-fluorocinnamic Acid

Several classical and well-established reaction pathways are employed for the synthesis of this compound. These methods, including the Knoevenagel-Doebner condensation, Heck coupling, and Wittig olefination, offer reliable routes from readily available starting materials.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a fundamental method for forming carbon-carbon double bonds. wikipedia.org A key variation is the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. wikipedia.orgbu.edumdpi.com This one-pot reaction is advantageous as the condensation is followed by a decarboxylation step to yield the α,β-unsaturated carboxylic acid. wikipedia.org

In the context of this compound synthesis, this pathway would commence with 2-bromo-4-fluorobenzaldehyde (B1271550) and malonic acid. The use of pyridine as both a solvent and a catalyst facilitates the reaction, often leading to high yields of the desired cinnamic acid derivative. ias.ac.in The reaction mechanism involves the formation of an enolate from malonic acid, which then attacks the aldehyde. Subsequent dehydration and decarboxylation produce the final product. organic-chemistry.org The Doebner modification is particularly effective for aldehydes and is a widely used method for preparing cinnamic acids and their derivatives. bu.eduresearchgate.net

| Starting Materials | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malonic Acid | Pyridine, Piperidine | Condensation followed by in-situ decarboxylation. | wikipedia.orgbu.edu |

| 2-bromo-4-fluorobenzaldehyde, Malonic acid | Pyridine | Direct route to this compound. | ias.ac.in |

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis for creating substituted alkenes with high stereoselectivity. matthey.com

For the synthesis of this compound, a Heck coupling approach would involve the reaction of a dihalogenated benzene (B151609) derivative, such as 2-bromo-1-fluoro-4-iodobenzene, with acrylic acid or its esters. The greater reactivity of the carbon-iodine bond allows for selective coupling at the 4-position, leaving the bromo and fluoro substituents intact. Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂), are commonly employed. mdpi.comvulcanchem.com The reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.org Recent advancements have focused on developing more active and stable palladium catalysts, including those supported on various materials or utilizing N-heterocyclic carbene (NHC) ligands, to improve efficiency and recyclability. mdpi.comfrontiersin.org

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ | 2-bromo-1-fluoro-4-iodobenzene, Acrylic acid | Selective coupling at the iodo-position. | mdpi.comvulcanchem.com |

| Palladacycle complexes | Aryl halides, Sodium acrylate (B77674) | Stable in aqueous media and recyclable. | researchgate.net |

| Pd supported on graphene | Aryl halides, Acrylic acid | Water-dispersible, heterogeneous catalyst. | frontiersin.org |

The efficiency of the Heck reaction can be significantly enhanced by the use of phase-transfer catalysts (PTCs) and specific bases, often referred to as "Jeffery conditions". mdpi.comgoogle.com PTCs, such as tetraalkylammonium salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitate the reaction between reactants in different phases, for instance, an organic-soluble aryl halide and a water-soluble acrylate salt. mdpi.comgoogle.com This approach can accelerate the reaction rate, even at lower temperatures. mdpi.com The choice of base is also crucial; organic bases are often used in conjunction with PTCs. google.com This methodology allows for a biphasic system where the product can be easily separated from the catalyst, which may remain in the organic phase, facilitating catalyst recycling. researchgate.net

The Wittig reaction provides another route to cinnamic acids by reacting an aldehyde with a phosphonium (B103445) ylide. A significant advantage of this method is the potential to perform it in an aqueous medium, which is environmentally benign. scirp.org For the synthesis of cinnamic acid derivatives, a benzaldehyde (B42025) is reacted with an alkoxycarbonylmethylidenetriphenylphosphorane in an aqueous sodium hydroxide (B78521) solution. scirp.orgscirp.org The initially formed cinnamate (B1238496) ester is hydrolyzed in situ to the corresponding cinnamic acid. scirp.orgscirp.org This one-pot procedure simplifies the work-up, often avoiding the use of organic solvents for extraction. scirp.orgscirp.org While direct application to this compound would start from 2-bromo-4-fluorobenzaldehyde, the general methodology is well-established for a variety of substituted benzaldehydes. scirp.orgscirp.org One-pot Suzuki cross-coupling followed by a Wittig olefination has also been developed for synthesizing complex biphenyl (B1667301) acrylates. mdpi.comresearchgate.net

Heck Coupling Reactions Utilizing Brominated Fluorobenzenes and Acrylic Acid Derivatives

Advanced and Emerging Synthetic Approaches for Bromofluoro-Substituted Cinnamic Acids

Research into the synthesis of halogenated cinnamic acids is ongoing, with a focus on developing more efficient, selective, and sustainable methods. nih.govbeilstein-journals.org Advanced catalytic systems and novel reaction pathways are being explored to overcome the limitations of traditional methods. nih.gov For instance, new catalytic systems for cross-coupling reactions continue to be developed, offering higher turnover numbers and broader substrate scopes. chim.it

Another area of development is the direct functionalization of C-H bonds, which could provide more atom-economical routes to substituted cinnamic acids. Furthermore, decarboxylative cross-coupling reactions, where a carboxylic acid is used as a starting material to form a new carbon-carbon or carbon-halogen bond, are emerging as powerful tools in organic synthesis. nih.govacs.org These methods could potentially offer alternative pathways to this compound and its derivatives. For example, a fluorinated cinnamic acid could potentially be brominated via a decarboxylative halogenation approach, although this specific application is still an area for future research.

Decarboxylative Halogenation Techniques for the Installation of Bromine and Fluorine

Decarboxylative halogenation, also known as halodecarboxylation, is a fundamental reaction in organic synthesis where a carboxylic acid is converted into an organic halide through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org This process serves as a valuable alternative to direct aromatic halogenation, as it can yield regioisomers that are difficult to obtain otherwise. nih.gov

While this reaction is not a direct method to synthesize this compound itself—as the process removes the defining carboxylic acid group—it is a key transformation for α,β-unsaturated aromatic carboxylic acids like cinnamic acid. When applied to cinnamic acids, the reaction is termed decarboxylative bromination or bromodecarboxylation, and it yields β-bromostyrenes. nih.govresearchgate.net This transformation is relevant as it demonstrates a method for C-Br bond formation on the alkenyl part of a cinnamic acid framework.

The classic method is the Hunsdiecker reaction, but modern variations have been developed for improved efficiency and scope. nih.govacs.org A notable advancement involves the treatment of (E)-cinnamic acids with bromine in a mixture of dichloromethane (B109758) and acetic acid. acs.org Further improvements have been achieved using microwave-assisted protocols, which can significantly shorten reaction times. acs.org For instance, a one-pot, two-step procedure involves the direct bromination of a cinnamic acid followed by microwave-assisted treatment with silver acetate (AgOAc) to yield the (E)-vinyl bromide stereoselectively and in high yield. acs.org

Table 1: Research Findings on Bromodecarboxylation of Substituted Cinnamic Acids

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (E)-4-Bromocinnamic acid | 1. Br₂/AcOH, 55°C, 2h; 2. AgOAc (1.2 equiv), MW, 1 min | (E)-1-Bromo-4-(2-bromovinyl)benzene | 91% | acs.org |

| 4-Chlorocinnamic acid | KBr, H₂O₂, Na₂MoO₄, Aqueous Medium | 4-Chloro-β-bromostyrene | 85% | nih.gov |

| 4-Methoxycinnamic acid | KBr, H₂O₂, Na₂MoO₄, Aqueous Medium | 4-Methoxy-β-bromostyrene | 65% | nih.gov |

| Cinnamic acids (general) | 2-Iodoxybenzoic acid, Tetrabutylammonium bromide | Bromostyrenes | Good to Excellent | researchgate.net |

Cross-Coupling Reactions of Bromofluoroalkenes with Organoboronic Acids

Cross-coupling reactions are among the most powerful methods for carbon-carbon bond formation. For the synthesis of this compound, the Heck reaction is a highly effective and direct cross-coupling strategy. google.com This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene. google.com

The synthesis of this compound via a Heck reaction involves reacting a di-halogenated benzene derivative, such as 2-bromo-4-fluorobromobenzene, with acrylic acid or an acrylic acid ester. google.com The reaction is performed under Jeffrey conditions, which utilize a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction, often in a polar, high-boiling solvent such as N-methyl pyrrolidinone (NMP). google.com The use of a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂), is crucial. google.com If an acrylic acid ester is used as the starting material, the resulting cinnamic acid ester must be hydrolyzed in a subsequent step, typically using a base, to yield the final carboxylic acid product. google.com This methodology is valued for producing high yields of the desired cinnamic acid derivative. google.com

While the outline specifies organoboronic acids, which are characteristic of the Suzuki-Miyaura coupling, the Heck reaction provides a more direct and documented pathway for this particular synthesis. The bromine atom on the this compound product can, however, subsequently participate in Suzuki-Miyaura couplings to create more complex biaryl compounds. smolecule.com

Table 2: Typical Components for Heck Reaction Synthesis of Fluorinated Cinnamic Acids

| Component | Example | Role | Reference |

|---|---|---|---|

| Aryl Halide | 1-Bromo-4-fluorobenzene | Provides the substituted phenyl ring | google.com |

| Alkene | Butyl acrylate | Forms the propenoic acid backbone | google.com |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Catalyzes the C-C bond formation | google.com |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates reaction under Jeffrey conditions | google.com |

| Base | Triethylamine | Neutralizes the generated acid | google.com |

| Solvent | N-methyl pyrrolidinone (NMP) | Polar, high-boiling solvent | google.com |

| Temperature | ~120-140°C | Provides energy for the reaction | google.com |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing environmentally sustainable chemical manufacturing processes. google.com This involves a focus on using safer solvents, maximizing atom economy, and reducing waste. google.comd-nb.info

Solvent-Free or Aqueous Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net Research has increasingly focused on adapting chemical reactions to be performed in water, which is a non-toxic, non-flammable, and inexpensive solvent.

A significant example in a related transformation is the development of a "green Hunsdiecker reaction" for the decarboxylative bromination of cinnamic acids. researchgate.net This method facilitates the formation of β-bromostyrenes from various α,β-unsaturated aromatic carboxylic acids using potassium bromide (KBr) and hydrogen peroxide (H₂O₂) in an aqueous medium, with sodium molybdate (B1676688) (Na₂MoO₄·2H₂O) acting as a catalyst. researchgate.net This approach avoids environmentally undesirable solvents and complex reagents, showcasing a greener path for reactions involving the cinnamic acid scaffold. researchgate.net Similarly, methods for the direct synthesis of various 3-arylprop-2-enoic acids in an aqueous medium have been reported, indicating a broader trend toward water-based synthesis for this class of compounds. scirp.org

Table 3: Comparison of Traditional vs. Aqueous Conditions for Cinnamic Acid Halodecarboxylation

| Feature | Traditional Hunsdiecker-type Reaction | Green Aqueous Reaction | Reference |

|---|---|---|---|

| Solvent | Carbon tetrachloride (toxic, volatile) | Water (benign) | researchgate.net |

| Halogen Source | Elemental Bromine (toxic, corrosive) or Silver Salts | Potassium Bromide (KBr) | researchgate.net |

| Oxidant | N/A (uses pre-formed reagent) | Hydrogen Peroxide (H₂O₂) | researchgate.net |

| Byproducts | Stoichiometric metallic salts | Water | researchgate.net |

| Catalyst | Stoichiometric heavy metals (e.g., Ag, Hg) | Catalytic Sodium Molybdate | researchgate.net |

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a key metric for assessing the "greenness" of a synthesis, as it measures how many atoms from the reactants are incorporated into the final desired product. d-nb.info Catalytic reactions are inherently superior in this regard compared to stoichiometric ones, as they minimize waste by using small amounts of a substance to convert large amounts of reactants. d-nb.info

The Heck reaction, used to synthesize this compound, is a prime example of a process with good atom economy. google.com As a catalytic cycle, it requires only a small percentage of the palladium catalyst, which is recycled throughout the reaction, thereby reducing heavy metal waste. google.comd-nb.info

Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Fluorocinnamic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification and amidation, and it can also undergo decarboxylation under certain conditions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-bromo-4-fluorocinnamic acid can be readily converted into esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst.

Similarly, amidation can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, treatment with thionyl chloride can produce the corresponding acyl chloride, which then readily reacts with various amines to form the desired amide derivatives. google.com These reactions are fundamental in modifying the compound's properties and for its use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. google.com

A notable application of this reactivity is in the synthesis of hydroxamate derivatives. For example, 2-bromo-4-chlorocinnamic acid has been converted to its corresponding hydroxamate, which has shown inhibitory activity against botulinum neurotoxin A protease. nih.gov This suggests a potential pathway for creating biologically active molecules from this compound.

Decarboxylation Mechanisms

Decarboxylation, the removal of the carboxyl group, can occur under specific conditions. For α-fluorocinnamic acid, decarboxylation has been observed upon heating in the presence of copper, yielding β-fluorostyrene. sigmaaldrich.cn While specific studies on the decarboxylation of this compound are not prevalent, related compounds offer insights into potential mechanisms. For instance, the decarboxylation of some hydroxybenzoic acids proceeds after electrophilic halogenation at the ipso-position to the carboxyl group. acs.org Another general method for decarboxylative halogenation involves the treatment of a carboxylic acid with red mercury(II) oxide and bromine. acs.org It is plausible that under forcing conditions or through specific catalytic cycles, this compound could undergo decarboxylation to yield 1-bromo-3-fluoro-styrene derivatives.

Reactivity of the Carbon-Carbon Double Bond

The α,β-unsaturated system of the cinnamic acid backbone is susceptible to various reactions, including hydrogenation, reduction, and addition reactions. vulcanchem.com

Hydrogenation and Reduction Processes

The carbon-carbon double bond in cinnamic acid derivatives can be selectively reduced through catalytic hydrogenation. vulcanchem.comvulcanchem.com Standard conditions for this transformation often involve the use of hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. vulcanchem.com This process would convert this compound into 3-(2-bromo-4-fluorophenyl)propanoic acid. Transfer hydrogenation, using reagents like formic acid or ammonium (B1175870) formate, presents a milder alternative for achieving this reduction. vulcanchem.com

Addition Reactions Across the Olefinic Linkage

The electron-deficient nature of the double bond in cinnamic acids allows for various addition reactions. Halogenation, for instance, can occur across the double bond. The double bond in the cinnamic acid moiety can also be oxidized to form epoxides or diols, which are valuable intermediates in organic synthesis. smolecule.com

Reactivity of the Halogenated Aromatic Ring

The bromine and fluorine atoms on the phenyl ring significantly influence its reactivity, making it a versatile substrate for various substitution and coupling reactions. The presence of these halogens enhances the electrophilicity of the aromatic ring.

The bromine atom, in particular, is a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base. This method is widely used for synthesizing biaryl compounds. Similarly, the Heck reaction, which couples the aryl halide with an alkene, is another important transformation. For instance, 4-bromo-2-fluorocinnamic acid has been synthesized via a Heck-type reaction between 4-bromo-2-fluoroaniline (B1266173) and acrylic acid. google.com

Nucleophilic aromatic substitution, where a nucleophile replaces a halogen atom, is also a potential reaction pathway, although generally requiring harsh conditions or specific activation. smolecule.com The relative reactivity of the bromine and fluorine atoms would depend on the specific reaction conditions and the nature of the nucleophile.

The following table summarizes the key reactive sites and their corresponding transformations:

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Thionyl Chloride, Amine | Amide | |

| Decarboxylation | Heat, Copper (for α-fluoro analog) sigmaaldrich.cn | Styrene Derivative | |

| C-C Double Bond | Hydrogenation | H₂, Pd/C vulcanchem.com | Phenylpropanoic Acid Derivative |

| Oxidation | Peroxy acids | Epoxide/Diol smolecule.com | |

| Aromatic Ring | Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | Biaryl Compound |

| Heck Reaction | Alkene, Pd Catalyst, Base | Substituted Cinnamic Acid | |

| Nucleophilic Substitution | Strong Nucleophile smolecule.com | Substituted Phenyl Derivative |

Nucleophilic Aromatic Substitution (SNAr) Pathways

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withdrawing groups on the aromatic ring accelerates these reactions. masterorganicchemistry.com In the case of this compound, the fluorine atom, being more electronegative, can act as a leaving group, particularly when the ring is activated by other substituents. clockss.org The bromine atom can also be displaced, and its reactivity is influenced by the electronic effects of the other groups on the ring.

The rate and feasibility of SNAr reactions are dependent on the strength of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines or alkoxides, are typically required. masterorganicchemistry.com The electron-withdrawing fluoro group at the para-position (position 4) can activate the bromo substituent at the ortho-position (position 2) for nucleophilic aromatic substitution with amines or thiols, especially in polar aprotic solvents like DMF or DMSO.

For instance, in related bromo-fluoro aromatic compounds, the bromine atom can be substituted by various nucleophiles. smolecule.com While detailed studies specifically on the SNAr pathways of this compound are not extensively documented in the provided results, the general principles of SNAr suggest that reactions with strong nucleophiles could lead to the substitution of either the bromine or the fluorine atom. masterorganicchemistry.comclockss.org It is known that in nucleophilic displacement reactions, fluoride (B91410) is often displaced more rapidly than bromide. clockss.org

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carboxylic acid group. However, these substituents direct incoming electrophiles to specific positions on the ring. vulcanchem.com

The bromine and fluorine atoms are ortho, para-directing, while the cinnamic acid side chain is meta-directing. The strong deactivating effect of the halogens and the carboxylic acid group makes electrophilic substitution challenging. acs.org For related halogenated cinnamic acids, electrophilic substitution reactions such as nitration and sulfonation can occur on the aromatic ring. vulcanchem.com The bromine and fluorine substituents are noted to facilitate electrophilic substitution reactions, making the compound a precursor for more complex organic molecules.

Decarboxylative halogenation is a related process where a carboxyl group on an aromatic ring is replaced by a halogen. acs.orgnih.gov This reaction proceeds via an electrophilic substitution mechanism and can be a useful method for introducing halogens at specific positions that might be difficult to achieve through direct halogenation. acs.orgnih.gov

Benzyne-Mediated Reactions and Cyclization Pathways

This compound has the potential to undergo reactions involving a benzyne (B1209423) intermediate. The formation of benzyne from bromoaromatic compounds is a known process. clockss.org This highly reactive intermediate can then undergo various cycloaddition and nucleophilic addition reactions.

One significant application of such reactivity is in the synthesis of coumarins. It has been proposed that the reaction of a substituted 2-fluorocinnamic acid to form a coumarin (B35378) could proceed through an elimination-addition mechanism involving a benzyne intermediate or via a direct nucleophilic displacement. clockss.org In a related study, the reaction of 2-bromobenzaldehyde (B122850) with 2-thiophene acetic acid yielded a coumarin, with the corresponding acrylic acid as the major product, suggesting a pathway that could involve a benzyne-like mechanism or a direct nucleophilic attack by the carboxylate ion. clockss.org

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic systems through cyclization reactions. clockss.org For example, it can be used in the synthesis of 2,5-disubstituted oxazoles through copper-catalyzed oxidative cyclization of enamides formed from the cinnamic acid derivative. nih.gov

Photochemical and Thermal Transformations

Photochemical Transformations:

Cinnamic acid and its derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) rings. bilkent.edu.trresearchgate.net When irradiated with UV light, this compound is expected to participate in such reactions, potentially leading to various dimeric products known as truxillic and truxinic acids. The specific stereochemistry of the products is often dictated by the crystal packing of the cinnamic acid derivative in the solid state. bilkent.edu.tracs.org

Studies on other halogenated cinnamic acids have shown that they undergo photodimerization. researchgate.net For example, the photodimerization of 4-chlorocinnamic acid has been studied extensively. researchgate.netacs.org Template-directed photochemical reactions have also been developed to control the regio- and stereoselectivity of these cycloadditions, allowing for the synthesis of specific symmetrical and unsymmetrical β-truxinic acids. bilkent.edu.tr The use of a template can facilitate the heterodimerization of two different cinnamic acids. bilkent.edu.tr

Thermal Transformations:

Under thermal conditions, this compound is generally stable under normal conditions. thermofisher.com However, at elevated temperatures, decarboxylation can occur, leading to the loss of the carboxylic acid group and the formation of a substituted styrene. vulcanchem.com The stability of the compound and its potential for thermal decomposition would depend on the specific conditions, such as temperature and the presence of catalysts.

In some cases, thermal reactions can be used to induce cyclization. For instance, heating in the presence of certain reagents can lead to the formation of heterocyclic compounds. nih.gov The specific products of thermal transformation would be highly dependent on the reaction environment.

Derivatization Strategies and Synthetic Utility of 2 Bromo 4 Fluorocinnamic Acid Analogues

Synthesis of Functionalized Esters and Amides of 2-Bromo-4-fluorocinnamic Acid

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a variety of functionalized esters and amides. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed to produce the corresponding esters. beilstein-journals.org For instance, reaction with methanol (B129727) under acidic conditions yields methyl 2-bromo-4-fluorocinnamate. beilstein-journals.org

Amide synthesis is readily achieved through the activation of the carboxylic acid, followed by coupling with a desired amine. Common coupling agents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt). vulcanchem.com These methods facilitate the formation of an amide bond under mild conditions, allowing for the incorporation of a wide range of amine-containing fragments. vulcanchem.com The synthesis of amides from cinnamic acid derivatives can also be achieved using various other reagents, including TCCA/PPh3, triazine-based reagents, and COMU as a coupling agent. beilstein-journals.org

The reactivity of the bromine and fluorine substituents on the aromatic ring generally does not interfere with these transformations, allowing for the selective modification of the cinnamic acid moiety. This selective reactivity is crucial for the development of complex molecules where the halogen atoms are intended for subsequent cross-coupling reactions.

Below is a table summarizing common methods for the synthesis of esters and amides from cinnamic acid derivatives:

| Derivative | Synthetic Method | Reagents | Key Features |

| Esters | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Direct esterification; reversible. beilstein-journals.org |

| Esters | Alkylation | Alkyl halide, Base | O-alkylation of the carboxylate. beilstein-journals.org |

| Amides | Carbodiimide Coupling | Amine, EDC/HOBt or DCC/DMAP | Mild conditions, high yields. vulcanchem.com |

| Amides | Pivaloyl Activation | Amine, Pivaloyl Chloride | Activation of the carboxylic acid. beilstein-journals.org |

| Amides | Continuous Flow | Amine, Coupling Reagents | Mechanochemical activation. beilstein-journals.org |

Formation of Heterocyclic Systems from this compound Precursors

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The presence of the bromine atom, the activated double bond, and the carboxylic acid group allows for a range of cyclization strategies.

Coumarin (B35378) Synthesis via Intramolecular Cyclization

Coumarins, a class of benzopyran-2-one derivatives, can be synthesized from precursors derived from this compound. While direct intramolecular cyclization of this compound itself to a coumarin is not the most common route, related cinnamic acid derivatives are widely used in coumarin synthesis through various established methods like the Perkin reaction, Knoevenagel condensation, and Pechmann condensation. mdpi.com

One potential pathway could involve a Heck-type intramolecular cyclization. In this scenario, the bromine atom could undergo a palladium-catalyzed reaction with the double bond of the cinnamic acid moiety. However, the more prevalent methods involve the reaction of a phenol (B47542) with a β-keto ester or an unsaturated carboxylic acid. For example, a related compound, 4-(2-Fluorophenyl)-7-methoxycoumarin, was synthesized via a Pechmann reaction. nih.gov The synthesis of coumarins from substituted carboxylic acids has also been reported. researchgate.net

Construction of Nitrogen-Containing Heterocycles

This compound is a valuable building block for the synthesis of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active molecules. researchgate.netfrontiersin.org The carboxylic acid can be converted to an amide, which can then participate in various cyclization reactions.

For instance, the synthesis of quinolinone derivatives, a type of nitrogen-containing heterocycle, has been achieved from cinnamic acid derivatives. mdpi.com A general strategy involves the condensation of an aniline (B41778) derivative with the cinnamic acid, followed by an intramolecular cyclization. The bromine and fluorine atoms on the phenyl ring of this compound can influence the reactivity and substitution pattern of the resulting heterocyclic system.

Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce nitrogen-containing substituents, which can then undergo cyclization. smolecule.com The synthesis of nitrogen-containing heterocycles can also be achieved through catalytic dehydrative cyclization under mild conditions. pitt.edu

Conjugation Strategies and Prodrug Design Principles

The structural features of this compound make it a candidate for conjugation to other molecules, including the design of prodrugs. vulcanchem.com Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The carboxylic acid group is a common functional group used for creating ester or amide linkages to a parent drug molecule. vulcanchem.com These linkages can be designed to be cleaved by specific enzymes in the body, leading to the targeted release of the active drug.

The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting conjugate. google.com Fluorine substitution is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. lookchem.com

Conjugation strategies can involve linking this compound to:

Bioactive molecules: To create hybrid compounds with potentially synergistic or novel biological activities. vulcanchem.com

Targeting moieties: To direct the molecule to specific cells or tissues.

Solubilizing groups: To improve the aqueous solubility of a drug.

The following table outlines key considerations in prodrug design:

| Principle | Description | Relevance of this compound |

| Linker Chemistry | The covalent bond connecting the prodrug to the active drug must be stable during administration but cleavable at the target site. | The carboxylic acid allows for the formation of ester or amide linkers with varying lability. vulcanchem.com |

| Pharmacokinetics | The prodrug should have improved absorption, distribution, metabolism, and excretion (ADME) properties compared to the parent drug. | The fluorine atom can enhance metabolic stability and lipophilicity, potentially improving oral bioavailability. google.comlookchem.com |

| Targeted Release | The prodrug should be activated at the desired site of action to minimize off-target effects. | The choice of linker can be tailored for cleavage by enzymes overexpressed in specific tissues (e.g., tumors). |

A study on a 4'-fluorouridine (B8696964) double prodrug, VV261, highlights the use of an acyloxyalkyl group on an imide nitrogen as a strategy to create a stable and orally available antiviral agent. nih.gov While not directly involving this compound, this illustrates the principles of using promoieties to enhance drug delivery. nih.gov

Role of this compound as a Building Block in Complex Molecular Architectures

The unique combination of functional groups in this compound makes it a valuable building block in the synthesis of complex organic molecules. The bromine atom is particularly useful as a handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These reactions allow for the introduction of a wide variety of substituents at the 2-position of the phenyl ring, leading to the construction of intricate molecular scaffolds.

The fluorine atom at the 4-position can influence the electronic properties of the aromatic ring and can also serve as a site for further functionalization, although it is less reactive than the bromine atom in cross-coupling reactions. The cinnamic acid moiety can undergo a variety of transformations, including hydrogenation of the double bond, and can also participate in cycloaddition reactions. vulcanchem.com

Application in Pharmaceutical Intermediate Synthesis

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. google.com The presence of both bromine and fluorine atoms is a common feature in many modern drug candidates, as this substitution pattern can lead to improved biological activity and pharmacokinetic properties. google.com

For example, fluorinated and brominated anilines, which can be derived from related precursors, are key intermediates in the synthesis of drugs for oncology, anti-inflammatory, and neurological disorders. google.com The ability to selectively functionalize the bromine atom via cross-coupling reactions allows for the late-stage diversification of drug candidates, which is a powerful strategy in drug discovery. ekb.eg

The following table provides examples of reactions where this compound or its derivatives can be used as pharmaceutical intermediates:

| Reaction Type | Reagents | Product Type | Pharmaceutical Relevance |

| Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst, Base | Biaryl compounds | Core structures in many drugs. |

| Heck Reaction | Alkene, Palladium catalyst, Base | Substituted cinnamic acids | Synthesis of complex alkenes. |

| Amidation | Amine, Coupling agent | Amides | Introduction of diverse functional groups. vulcanchem.com |

| Reduction | H₂, Pd/C | Phenylpropanoic acids | Saturated analogues with different biological profiles. vulcanchem.com |

Diversification through Side-Chain Modifications

The synthetic utility of this compound and its analogues is significantly expanded by modifications to the propenoic acid side-chain. These transformations allow for the introduction of a wide array of functional groups, leading to derivatives with diverse chemical properties and potential applications. Key strategies for side-chain modification include transformations of the carboxylic acid group, reactions at the α,β-unsaturated system, and alterations to the vinyl group itself.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are typically straightforward and allow for the incorporation of a vast range of substituents.

Esterification: The reaction of this compound with various alcohols in the presence of an acid catalyst yields the corresponding esters. This process is a fundamental strategy for modifying the steric and electronic properties of the molecule. For instance, the synthesis of methyl cinnamates can be achieved using borane (B79455) catalysts like B(C₆F₅)₃ with methanol. beilstein-journals.org Another approach involves the use of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TMPP) for the preparation of methyl esters. beilstein-journals.org

Amidation: The conversion of the carboxylic acid to an amide is another versatile modification. This can be achieved using various coupling reagents. Common methods include the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in a deep eutectic solvent or the in-situ generation of the acid chloride with reagents like PCl₃ followed by reaction with an amine. beilstein-journals.org The resulting N-substituted cinnamamides can feature a wide range of functionalities, significantly diversifying the parent structure. beilstein-journals.orgnih.gov For example, N-trifluoromethyl amides have been synthesized from the corresponding acid chloride using isothiocyanate in the presence of AgF. beilstein-journals.org A study on various cinnamic acid derivatives showed that amides can exhibit potent free radical scavenging activity, while esters tend to show stronger inhibitory activities against certain enzymes like monoamine oxidase-B (MAO-B). nih.gov

Table 1: Examples of Carboxylic Acid Derivatization of Cinnamic Acid Analogues This table is interactive. Click on the headers to sort.

| Parent Compound | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Cinnamic Acid | Alcohols, Acid Catalyst | Ester | Modification of steric and electronic properties. | beilstein-journals.org |

| Cinnamic Acid | Amines, Coupling Reagents (e.g., TCT, PCl₃) | Amide | Introduction of diverse functional groups. | beilstein-journals.org |

| Cinnamic Acid | Isothiocyanate, AgF (from acid chloride) | N-Trifluoromethyl Amide | Introduction of a trifluoromethyl group. | beilstein-journals.org |

Reactions at the α,β-Unsaturated System

The conjugated double bond in the propenoic acid side-chain is reactive towards several types of additions and reductions.

Cyclopropanation: The double bond can also participate in cycloaddition reactions. For instance, α-fluorostyrene derivatives, which are structurally related to the vinyl portion of this compound, can undergo cyclopropanation with ethyl diazoacetate in the presence of a copper catalyst to form cyclopropyl (B3062369) esters. nih.gov This introduces a rigid, three-membered ring into the side chain, which can have a profound impact on the molecule's conformational properties.

Decarboxylative Reactions: The α,β-unsaturated carboxylic acid system can undergo decarboxylative cross-coupling reactions. For example, a light-mediated single-electron transfer (SET) oxidative addition mechanism can facilitate the decarboxylative alkylation of α,β-unsaturated acids with alkyl bromides in the presence of a palladium catalyst. d-nb.info Another important reaction is bromodecarboxylation, where cinnamic acids are converted to (E)-β-bromostyrenes. acs.org This reaction effectively replaces the carboxylic acid group with a bromine atom on the vinyl carbon.

Table 2: Examples of Reactions at the α,β-Unsaturated System of Cinnamic Acid Analogues This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents/Catalyst | Product | Significance | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Phenylpropanoic acid derivative | Increased flexibility of the side chain. | vulcanchem.com |

| Cyclopropanation | Ethyl diazoacetate, Cu catalyst | Cyclopropyl ester derivative | Introduction of a rigid cyclopropane (B1198618) ring. | nih.gov |

| Decarboxylative Alkylation | Alkyl bromide, Pd catalyst, light | Alkylated vinyl derivative | C-C bond formation with loss of CO₂. | d-nb.info |

These side-chain modifications highlight the versatility of this compound analogues as scaffolds in synthetic chemistry. By targeting the carboxylic acid group and the α,β-unsaturated system, a wide range of derivatives can be accessed, each with unique structural features and potential for further functionalization.

Spectroscopic Characterization and Advanced Analytical Methods for 2 Bromo 4 Fluorocinnamic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The protons of the acrylic acid moiety (H-α and H-β) typically appear as doublets due to cis/trans coupling. The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic and vinylic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the carboxylic acid group.

Predicted NMR Data for 2-Bromo-4-fluorocinnamic acid:

¹H-NMR (Predicted):

Aromatic protons: δ 7.2–7.8 ppm

Vinylic protons: δ 6.5-7.9 ppm

Carboxylic acid proton: δ ~12-13 ppm

¹³C-NMR (Predicted):

Carboxylic acid (C=O): ~167 ppm

Aromatic and vinylic carbons: ~115-165 ppm

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~12-13 | Broad Singlet |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| Vinylic-H (α to COOH) | 6.5 - 6.8 | Doublet |

| Vinylic-H (β to COOH) | 7.6 - 7.9 | Doublet |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~167 |

| C-F (Aromatic) | ~160-165 (with C-F coupling) |

| C-Br (Aromatic) | ~120-125 |

| Other Aromatic Carbons | ~115-140 |

| Vinylic Carbons | ~118-145 |

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide valuable information about the electronic environment of the oxygen atoms in the carboxylic acid group. The chemical shifts of the carbonyl and hydroxyl oxygens are sensitive to hydrogen bonding, dimerization, and tautomeric equilibria. rsc.orgwiley-vch.dersc.org In the solid state, ¹⁷O NMR can be used to study the dynamics of hydrogen bonding within the carboxylic acid dimers. rsc.orgwiley-vch.dersc.org For this compound, the two oxygen atoms of the carboxyl group would be expected to have distinct ¹⁷O chemical shifts, which would be influenced by intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons, specifically the correlation between the vinylic protons (H-α and H-β) and the couplings between the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated aromatic and vinylic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (such as the carbonyl carbon, the carbon attached to the bromine, the carbon attached to the fluorine, and the carbon attached to the acrylic acid moiety) by observing their long-range correlations with nearby protons. For instance, the vinylic protons would show correlations to the carbonyl carbon and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. researchgate.net For this compound (C₉H₆BrFO₂), the theoretical exact mass of the monoisotopic molecular ion [M]⁺ can be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Calculated Exact Mass for C₉H₆BrFO₂:

With ⁷⁹Br: 243.9535 g/mol

With ⁸¹Br: 245.9515 g/mol

Electron Impact (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For substituted cinnamic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH): This leads to an [M-45]⁺ ion.

Decarboxylation (loss of CO₂): This produces an [M-44]⁺• radical cation.

Cleavage of the acrylic side chain: This can lead to the formation of a substituted benzoyl cation or a styryl cation.

Loss of the halogen atoms: Fragmentation involving the loss of Br• or F• radicals can also be observed.

The presence of both bromine and fluorine on the aromatic ring will influence the relative abundance of the fragment ions and may lead to characteristic fragmentation pathways involving these halogens. The isotopic signature of bromine would be evident in the fragment ions that retain the bromine atom.

Electrospray Ionization Mass Spectrometry (ESI-MS and ESI-MS/MS) for Metabolite Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of compounds and identifying their metabolites. In negative ion mode, this compound is expected to show a molecular ion peak corresponding to its deprotonated form [M-H]⁻. ESI is a soft ionization technique, which often leaves the parent molecule intact, making it ideal for molecular weight confirmation.

Tandem mass spectrometry (MS/MS) provides deeper structural information by fragmenting a selected parent ion and analyzing the resulting product ions. This is particularly useful for identifying metabolites, where the core structure of the parent drug is modified. For halogenated compounds, the fragmentation patterns can be complex but highly informative. In the case of bromo- and chloro-quinones, which are also halogenated compounds, fragmentation under negative ESI-MS/MS has been observed to produce characteristic product ions such as [M + H − HX]− (where X is the halogen), [M + H − HX − CO]−, and [M + H − CO]− umb.edu. This suggests that metabolites of this compound could be identified by tracking these characteristic fragmentation pathways.

For instance, if a metabolite is formed through hydroxylation, the parent ion in the MS spectrum will shift by +16 amu (the mass of an oxygen atom). Subsequent MS/MS fragmentation of this new parent ion would yield fragments that can be compared to the fragmentation pattern of the original compound to pinpoint the site of metabolic modification. The development of LC-MS/MS methods is crucial for the analysis of metabolites in complex biological matrices like plasma. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum provides information based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, characteristic absorption bands would confirm the presence of its key structural features.

Strong absorption bands around 1700 cm⁻¹ are indicative of the C=O stretch from the carboxylic acid group. Another significant band is expected near 1600 cm⁻¹ due to the C=C stretching of the aromatic ring. The spectrum of the similar compound, 4-fluorocinnamic acid, shows distinct peaks that can be used as a reference. nist.gov The presence of carbon-halogen bonds (C-Br and C-F) also gives rise to characteristic absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹), further aiding in structural confirmation.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000 | O-H Stretch | Carboxylic Acid |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-F Stretch | Aryl Fluoride (B91410) |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular structure and composition. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of aromatic compounds. Like FTIR, Raman spectroscopy can identify functional groups and provide a unique spectral fingerprint for a molecule. nih.gov

For this compound, Raman spectroscopy can be used to:

Confirm Structural Integrity: The Raman spectrum would show characteristic peaks for the aromatic ring, the C=C double bond of the acrylic acid side chain, and the carboxylic acid group.

Study Molecular Interactions: Changes in the Raman spectrum can indicate how the molecule interacts with its environment, which is valuable in formulation and biological studies.

Non-destructive Analysis: As a non-contact and non-destructive technique, it is ideal for analyzing valuable or sensitive samples without requiring extensive preparation. bruker.com

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for separating components in a mixture and assessing the purity of a compound. For cinnamic acid derivatives, reversed-phase HPLC is commonly employed.

A typical HPLC method for this compound would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous solution, often containing a small amount of acid (like formic or acetic acid) to ensure the carboxylic acid group remains protonated for better retention and peak shape. sielc.com Detection is typically performed using a UV detector, as the aromatic ring and conjugated double bond system of the cinnamic acid structure absorb UV light strongly. This method allows for the quantification of the main compound and the detection of any impurities, ensuring the compound meets required purity specifications. sigmaaldrich.com

Table 2: Typical HPLC Parameters for Analysis of Cinnamic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~264 nm sielc.com |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This hyphenated technique is invaluable for analyzing complex mixtures and identifying unknown compounds, such as metabolites. researchgate.net

In the context of this compound, an LC-MS system would first separate the parent compound from its metabolites or impurities using HPLC. nih.govasm.org The eluent from the column is then directed into the mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their precise identification. For example, a study on the degradation of 4-fluorocinnamic acid used LC-MS to identify transformation products like 4-fluorobenzoic acid and 4-fluorocatechol (B1207897). nih.gov This demonstrates the power of LC-MS to not only separate but also identify related substances in a sample mixture, making it an essential tool for metabolic and degradation studies of this compound. nih.govasm.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its low volatility and high polarity, which are primarily attributed to the presence of the carboxylic acid functional group. The strong intermolecular hydrogen bonding associated with the carboxylic acid moiety results in a high boiling point and potential for thermal degradation at the temperatures required for volatilization in the GC inlet.

To overcome these limitations, a derivatization step is essential. This process involves chemically modifying the this compound molecule to create a more volatile and thermally stable derivative. The most common derivatization strategies for carboxylic acids in the context of GC analysis are silylation and alkylation (specifically, esterification).

Derivatization Techniques

Silylation: This is a widely used derivatization method where the active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. This is typically achieved by reacting the analyte with a silylating agent. Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ester is significantly more volatile and less polar than the parent acid, making it amenable to GC analysis. The reaction is generally straightforward and produces derivatives that are suitable for both Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Alkylation (Esterification): This technique converts the carboxylic acid into an ester, most commonly a methyl ester, due to its high volatility. Esterification can be performed using various reagents. A common method involves reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst such as boron trifluoride (BF₃), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄). For instance, a method for the analysis of fluorobenzoic acids utilizes derivatization with BF₃ in methanol. nih.govresearchgate.net This approach is robust and yields stable derivatives suitable for GC-MS analysis.

The selection of the derivatization technique can depend on the sample matrix and the presence of other functional groups in the molecule. For this compound, both silylation and methylation of the carboxylic acid group would yield derivatives with suitable volatility for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Once derivatized, the volatile analyte can be introduced into the GC-MS system for separation and detection. The separation is achieved on a capillary column, and the subsequent detection by mass spectrometry provides both quantitative data and structural information, which is invaluable for confirming the identity of the analyte.

Illustrative GC-MS Parameters:

The following table outlines typical GC-MS parameters that would be suitable for the analysis of a methyl ester or TMS derivative of this compound, based on methods used for similar analytes.

| Parameter | Typical Value/Condition |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Fused silica capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar phase for specific separations |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.5 mL/min) |

| Inlet Temperature | 250-280 °C |

| Injection Mode | Splitless or split, depending on concentration |

| Oven Temperature Program | Initial temp: 70-100 °C, hold for 1-2 min; Ramp: 10-20 °C/min to 280-300 °C, hold for 5-10 min |

| MS Interface Temp | 280-300 °C |

| Ion Source Temp | 200-230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Detector | Quadrupole or Time-of-Flight (TOF) Mass Analyzer |

Expected Research Findings

The GC-MS analysis of derivatized this compound would be expected to yield a sharp chromatographic peak at a specific retention time, which is characteristic of the particular derivative under the defined chromatographic conditions. The mass spectrum obtained from this peak would provide a fragmentation pattern that can be used to confirm the structure of the analyte.

For the methyl ester of this compound , the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the propenoic acid chain. The presence of bromine would be indicated by a characteristic isotopic pattern for fragments containing this atom (approximately equal intensity for M and M+2 ions).

For the TMS ester of this compound , the mass spectrum would exhibit a molecular ion peak and characteristic fragments associated with the TMS group, such as a prominent ion at m/z 73 ([Si(CH₃)₃]⁺).

The table below summarizes the expected molecular weights and key mass spectral features for these derivatives.

| Derivative | Chemical Formula | Molecular Weight ( g/mol ) | Expected Key Mass Spectral Features |

| Methyl 2-Bromo-4-fluorocinnamate | C₁₀H₈BrFO₂ | 259.07 | Molecular ion peak (M⁺), fragments corresponding to loss of -OCH₃, and the characteristic bromine isotopic pattern in Br-containing fragments. |

| Trimethylsilyl 2-Bromo-4-fluorocinnamate | C₁₂H₁₄BrFO₂Si | 317.22 | Molecular ion peak (M⁺), prominent m/z 73 peak, fragments showing loss of -CH₃ from the TMS group, and the bromine isotopic pattern. |

Computational and Theoretical Studies on 2 Bromo 4 Fluorocinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 2-Bromo-4-fluorocinnamic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict various molecular properties.

These studies begin by determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. The presence of the bulky bromine atom at the ortho position to the acrylic acid side chain and the fluorine atom at the para position influences the planarity of the molecule.

DFT is also employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectra with experimental data, the accuracy of the computational model can be validated. Furthermore, DFT calculations can yield important thermodynamic parameters like enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and behavior in chemical reactions.

Table 1: Predicted Geometrical Parameters for Cinnamic Acid Derivatives from DFT Studies Note: This table presents typical data obtained from DFT calculations for similar compounds and serves as an illustrative example for this compound.

| Parameter | Typical Calculated Value | Bond/Angle Description |

| Bond Length (C=O) | ~1.21 Å | Carbonyl double bond |

| Bond Length (C-O) | ~1.35 Å | Carboxylic acid single bond |

| Bond Length (C=C) | ~1.34 Å | Alkene double bond |

| Bond Length (C-Br) | ~1.90 Å | Carbon-Bromine bond |

| Bond Length (C-F) | ~1.36 Å | Carbon-Fluorine bond |

| Bond Angle (C=C-C) | ~125° | Angle in the acrylic acid side chain |

| Dihedral Angle | Variable | Defines the twist between the phenyl ring and the side chain |

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing effects of the bromine and fluorine atoms are expected to influence these orbital energies.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would likely show negative potential around the carboxylic acid's oxygen atoms, making them sites for electrophilic attack, while the hydrogen of the hydroxyl group would be a region of positive potential.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and interactions in a simulated environment, such as in a solvent or near a biological macromolecule.

For this compound, MD simulations can explore its conformational landscape. The key degree of freedom is the rotation around the single bond connecting the phenyl ring and the acrylic acid side chain. These simulations can reveal the most populated conformations in solution and the energy barriers between them. Understanding the molecule's flexibility is crucial, as its shape can significantly impact its ability to interact with biological targets.

Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding the basis of molecular recognition.

In docking studies involving this compound, the molecule would be computationally placed into the binding site of a target protein. A scoring function then estimates the binding affinity, or strength of the interaction, for various poses. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. The phenyl ring can participate in hydrophobic and π-stacking interactions. The fluorine and bromine atoms can also play significant roles. Fluorine can form favorable interactions with backbone carbonyls in proteins. The bromine atom can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity. Docking studies can thus provide hypotheses about how this compound might exert a biological effect.

QSAR (Quantitative Structure-Activity Relationship) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a connection between the chemical structure of a series of compounds and their biological activity.

A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., size, electronic properties, hydrophobicity) to its activity. To develop a QSAR model for analogues of this compound, one would need experimental activity data for a set of related compounds. The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target's binding site. Such a model could be used as a 3D query to screen large virtual databases for new molecules with the potential to be active, or to guide the modification of the this compound scaffold to better match the pharmacophoric features.

Table 2: Common Molecular Descriptors Used in QSAR Studies Note: This table lists examples of descriptors that could be calculated for this compound in a QSAR study.

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | Dipole Moment | Polarity and charge distribution |

| HOMO/LUMO Energy | Electron-donating/accepting ability | |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Molecular Surface Area | Shape and accessibility | |

| Hydrophobicity | LogP | Partitioning between water and octanol |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that exist at the peak of the reaction energy barrier.

For this compound, these methods could be applied to study various reactions, such as its synthesis, polymerization, or metabolic degradation. For example, calculations could model the addition of bromine across the double bond of a precursor or the esterification of the carboxylic acid. By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be determined. This knowledge is valuable for optimizing reaction conditions to improve yields and minimize byproducts in synthetic chemistry.

Structure Activity Relationships of 2 Bromo 4 Fluorocinnamic Acid and Its Derivatives in Biological Systems Mechanistic Focus

Structure-Activity Relationships in Enzyme Inhibition

The specific arrangement of a bromo group at the ortho-position and a fluoro group at the para-position of the phenyl ring dictates the inhibitory potential of 2-bromo-4-fluorocinnamic acid against several classes of enzymes. These substitutions influence factors such as lipophilicity, electronic distribution, and the ability to form specific bonds within the active sites of target enzymes.

Botulinum neurotoxin (BoNT), a potent agent causing paralysis, functions through its light chain (LC), which is a zinc-dependent endopeptidase. nih.gov This protease cleaves specific proteins involved in neurotransmitter release, such as SNAP-25. nih.gov A key strategy for inhibiting this enzyme is the use of small molecules that can chelate the catalytic zinc ion in the active site, thereby blocking its function. Cinnamic acid hydroxamates have emerged as a promising class of inhibitors, with the hydroxamate moiety (-CONHOH) acting as an effective zinc-binding group. nih.govmdpi.com

The structure-activity relationship (SAR) of these inhibitors is heavily influenced by the substituents on the phenyl ring of the cinnamic acid scaffold. X-ray crystallography studies have revealed that the active site of the BoNT/A light chain possesses unexpected flexibility, particularly in the S1' binding pocket, which can accommodate various substituents and undergo conformational changes that alter the electrostatic environment. nih.gov

Research into second-generation hydroxamate inhibitors based on a 2,4-dichlorocinnamic acid hydroxamate lead structure has provided specific insights into the role of halogen substituents. nih.gov The substitution pattern on the phenyl ring is critical for potency. A study systematically replacing the ortho-chloro substituent of 2,4-dichlorocinnamic acid hydroxamate with other groups found that a bromo substituent was particularly effective. The resulting compound, 2-bromo-4-chlorocinnamic acid hydroxamate, displayed inhibitory activity comparable to the potent parent molecule, highlighting that the size and electronegativity of the halogen at the ortho-position are key determinants of inhibitory strength. nih.govalljournals.cn

| Compound | Ortho-Substituent | Para-Substituent | Reported Activity |

|---|---|---|---|

| 2,4-dichlorocinnamic acid hydroxamate | -Cl | -Cl | Potent lead structure nih.gov |

| 2-bromo-4-chlorocinnamic acid hydroxamate | -Br | -Cl | Comparable activity to lead structure nih.govresearchgate.net |

| 4-chlorocinnamic hydroxamate | -H | -Cl | Identified as a potent inhibitor nih.gov |

The SAR suggests that a halogen at the para-position is beneficial for activity, as seen with the 4-chlorocinnamic hydroxamate scaffold. nih.gov Adding a second halogen, particularly a bromo or chloro group, at the ortho-position can maintain or enhance this potency. nih.gov The cinnamyl side chain orients toward a loop region of the enzyme, and the specific halogen substituents likely engage in favorable interactions within the flexible active site cleft. mdpi.com

Cinnamic acid derivatives have been investigated for their ability to modulate the activity of various protein kinases, which are crucial regulators of cellular signaling pathways. The specific impact of the 2-bromo-4-fluoro substitution pattern is an area of ongoing research, but SAR studies on related halogenated compounds provide valuable insights.

Protein Kinase C (PKC): Certain phorbol (B1677699) esters, known for their ability to activate PKC, have been modified with cinnamic acid derivatives. cjnmcpu.com One such derivative, 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol, which contains a 4-fluorocinnamoyl moiety, was found to be a potent anti-HIV-1 agent and was also suggested to function as a natural activator of PKC. cjnmcpu.com This indicates that the fluorinated cinnamic acid structure can be a key pharmacophore for interacting with the PKC enzyme.

Calcium/calmodulin-dependent protein kinase II (CaMK-II): CaMK-II is a key regulator in cardiac function, and its overactivation is linked to cardiac diseases. nih.gov While direct studies on this compound are limited, research on CaMK-II inhibitors has revealed the importance of halogenated aromatic structures. For instance, a dibromo compound, 2-(4-phenoxybenzoyl)-5-hydroxyindole, was identified as a potent CaMK-II inhibitor with an IC₅₀ of 12 nM. tandfonline.com More directly, a nonisoquinoline derivative named HMN-709, which contains a 4-fluorocinnamyl group, was reported as a CaM antagonist and an allosteric inhibitor of CaMK-II with an IC₅₀ value of 1.57 µM. tandfonline.com This suggests that the 4-fluoro-substituted cinnamic scaffold can effectively target CaMK-II. Loss of CaMKII activity in astrocytes has been shown to reduce glutamate (B1630785) uptake and induce neurotoxic ATP release. nih.gov

p38 MAP kinase: The p38 MAP kinase is a central enzyme in the inflammatory response. researchgate.net While many inhibitors are based on pyridinyl imidazole (B134444) structures, studies have explored other scaffolds. One investigation focused on substituted 2-alkylsulfanyl-4-(4-fluorophenyl)imidazoles for their ability to inhibit p38 MAP kinase. acs.org The presence of the 4-fluorophenyl group was a key feature of these potent inhibitors, which achieved IC₅₀ values in the low nanomolar range. acs.org This highlights the utility of the fluorophenyl moiety in designing effective p38 MAP kinase inhibitors.

AKT and ROCK-II: SHP2 phosphatase activity is known to be required for the full activation of the Ras-Erk1/2 pathway and can also influence the activation of AKT. acs.org Therefore, inhibitors of SHP2, such as certain chlorinated cinnamic acid derivatives (discussed in 7.1.3), may indirectly modulate AKT signaling. acs.org Direct inhibition of AKT and ROCK-II by this compound derivatives is not well-documented in the reviewed literature, though various other scaffolds are known to inhibit these kinases effectively. nih.govtandfonline.com

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-2 (Shp-2) is an oncogenic phosphatase that plays a critical role in cell signaling pathways, including the Ras-MAPK cascade. acs.org Its dysregulation is associated with various cancers and developmental disorders, making it a significant therapeutic target.

Studies have identified halogenated cinnamic acid derivatives as inhibitors of Shp-2. A key compound in this research is (E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC). nih.govresearchgate.net This molecule, which features a chloro-substituted cinnamic acid backbone, was found to inhibit Shp-2 activity. nih.gov

Structure-activity relationship studies on analogues of 3-Cl-AHPC revealed the importance of the halogenated cinnamic acid moiety for this inhibitory function. The research explored the effects of replacing other parts of the molecule, such as the adamantyl group, to understand what features were critical for Shp-2 inhibition. researchgate.net The most active Shp-2 inhibitor identified in one study was the 3′-(3,3-dimethylbutynyl) analogue of 3-Cl-AHPC. researchgate.net Furthermore, other analogues of 3-Cl-AHPC, including a 3-chlorophenyltetrazole derivative and a 3-chlorobenzylidenethiazolidine-2,4-dione derivative, also demonstrated the ability to inhibit Shp-2. nih.gov These findings underscore that the chlorinated cinnamic acid scaffold is a viable starting point for developing Shp-2 inhibitors. The presence of the halogen atom on the cinnamic ring appears crucial for the interaction with the phosphatase.